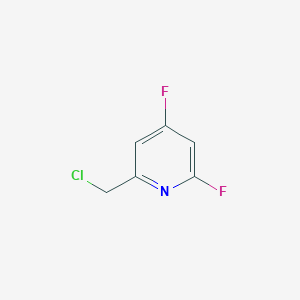

2-(Chloromethyl)-4,6-difluoropyridine

Beschreibung

2-(Chloromethyl)-4,6-difluoropyridine is a halogenated pyridine derivative characterized by a chloromethyl (-CH₂Cl) group at the 2-position and fluorine atoms at the 4- and 6-positions. Its molecular formula is C₆H₄ClF₂N, with a molecular weight of 163.55 g/mol (inferred from analogous compounds in and ). The chloromethyl group serves as a reactive site for nucleophilic substitution, while the fluorine atoms impart electron-withdrawing effects, modulating the pyridine ring’s electronic properties.

Eigenschaften

Molekularformel |

C6H4ClF2N |

|---|---|

Molekulargewicht |

163.55 g/mol |

IUPAC-Name |

2-(chloromethyl)-4,6-difluoropyridine |

InChI |

InChI=1S/C6H4ClF2N/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2 |

InChI-Schlüssel |

DBRNPGHZYLSYNM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(N=C1CCl)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4,6-difluoropyridine typically involves the chloromethylation of 4,6-difluoropyridine. One common method includes the reaction of 4,6-difluoropyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group on the pyridine ring.

Industrial Production Methods: Industrial production of 2-(Chloromethyl)-4,6-difluoropyridine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chloromethyl)-4,6-difluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Halogenation: The difluoro groups can be further halogenated under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Halogenation: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products:

- Substituted pyridine derivatives with various functional groups replacing the chloromethyl group.

- Halogenated pyridine derivatives with additional halogen atoms on the ring.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)-4,6-difluoropyridine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)-4,6-difluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-(Chloromethyl)-4,6-difluoropyridine with structurally related pyridine and heterocyclic derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Electronic Effects

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Electronic Effects | Evidence ID |

|---|---|---|---|---|

| 2-(Chloromethyl)-4,6-difluoropyridine | -CH₂Cl (2), -F (4,6) | 163.55 | Strong electron withdrawal (F), activation of -CH₂Cl | [2, 7] |

| 5-(Chloromethyl)-2,3-difluoropyridine | -CH₂Cl (5), -F (2,3) | 163.00 | Altered regiochemistry; reduced steric hindrance | [2] |

| 2-Chloro-4,6-diphenylpyridine | -Cl (2), -Ph (4,6) | 265.74 | Electron withdrawal (Cl) + steric bulk (Ph) | [6] |

| 2-(Chloromethyl)-4,6-dimethoxypyridine | -CH₂Cl (2), -OCH₃ (4,6) | ~202.64 | Electron donation (OCH₃) deactivates -CH₂Cl | [7] |

| 2-(Chloromethyl)-4,6-bis(trifluoromethyl)pyridine | -CH₂Cl (2), -CF₃ (4,6) | ~261.04 | Extreme electron withdrawal (CF₃), enhanced -CH₂Cl reactivity | [7] |

Key Observations :

- Electron-Withdrawing Groups (F, CF₃) : Fluorine and trifluoromethyl groups increase the pyridine ring’s electron deficiency, enhancing the electrophilicity of the chloromethyl group. This makes 2-(Chloromethyl)-4,6-difluoropyridine more reactive in nucleophilic substitutions compared to methoxy-substituted analogs .

- Steric Effects : Bulky substituents like phenyl (in 2-Chloro-4,6-diphenylpyridine) hinder reactions at the pyridine core, whereas fluorine’s small size minimizes steric interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.